Dehydroequol diacetate
Overview
Description
Dehydroequol diacetate is a chemical compound with the molecular formula C19H16O5 . It is also known by other names such as Phenoxodiol diacetate .
Molecular Structure Analysis
The molecular structure of this compound consists of 19 carbon atoms, 16 hydrogen atoms, and 5 oxygen atoms . The exact molecular structure would require more specific information or computational chemistry analysis .Scientific Research Applications
Anti-proliferation Effect in Cancer Cells : Dehydroequol diacetate has been studied for its significant anti-proliferation effects on cancer cell lines, particularly NB4 cells. The compound was found to inhibit the proliferation of these cells in a dose and time-dependent manner, induce apoptosis, and arrest the cells in the G1 phase (Zhang Yan-feng, 2013).
Vasodilatory Properties in Human Resistance Arteries : In a study on human forearm resistance arteries, dehydroequol demonstrated potent vasodilatory properties via a nitric oxide-dependent mechanism. This suggests potential cardioprotective benefits from the compound (J. Chin-Dusting et al., 2004).
Cardioprotective Role in Vascular Activity : Dehydroequol, along with other isoflavone metabolites, was investigated for its potential cardioprotective properties. The compound was shown to antagonize contractile responses in rat aortic rings and exhibit vasodilatory action, which could be indicative of a broader cardioprotective role (J. Chin-Dusting et al., 2001).
Properties
IUPAC Name |
[4-(7-acetyloxy-2H-chromen-3-yl)phenyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-12(20)23-17-6-3-14(4-7-17)16-9-15-5-8-18(24-13(2)21)10-19(15)22-11-16/h3-10H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSTXUZPCGRBHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C)OC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432371 | |
Record name | Dehydroequol diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81267-66-5 | |
Record name | 2H-1-Benzopyran-7-ol, 3-[4-(acetyloxy)phenyl]-, 7-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81267-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dehydroequol diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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